![molecular formula C9H5F3N2O B2600663 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole CAS No. 298207-18-8](/img/structure/B2600663.png)
2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole is a heterocyclic compound that contains an oxadiazole ring with a phenyl group and a trifluoromethyl group attached. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
作用机制
Target of Action
The primary targets of 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole are various strains of bacteria and fungi . This compound has been synthesized and screened for its in vitro antimicrobial activity against strains such as S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, and A. niger .
Mode of Action
It is known that molecules having a 1,3,4-oxadiazole moiety, like this compound, display important biological properties . These compounds interact with their targets, leading to changes that inhibit the growth and proliferation of the microbial strains .
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can interact with various enzymes and proteins that contribute to microbial cell proliferation . The downstream effects of these interactions result in the antimicrobial activity of the compound .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of various microbial strains . This is achieved through the compound’s interaction with its targets, leading to changes that disrupt the normal functioning of the microbial cells .
生化分析
Biochemical Properties
It is known that oxadiazole derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
They can induce cell apoptosis by damaging the DNA of cancer cells
Molecular Mechanism
It is known that oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that oxadiazole derivatives can interact with various enzymes and cofactors
准备方法
Synthetic Routes and Reaction Conditions
2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole can be synthesized through the cyclization of 3-(trifluoromethyl)phenylacrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles like amines and thiols can react with the compound under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce halogen or nitro groups onto the phenyl ring, while nucleophilic substitution can result in the formation of amine or thiol derivatives.
科学研究应用
2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Material Science: It is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.
相似化合物的比较
Similar Compounds
- 2-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole
- 2-Phenyl-5-(trifluoromethyl)-1,2,3-oxadiazole
- 2-Phenyl-5-(trifluoromethyl)-1,2,5-oxadiazole
Uniqueness
2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents with enhanced potency and selectivity .
属性
IUPAC Name |
2-phenyl-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-14-13-7(15-8)6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIDXWYDIVXVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
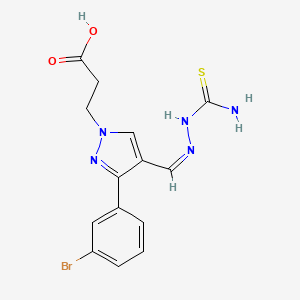
![5-methyl-7-(pyrrolidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2600582.png)
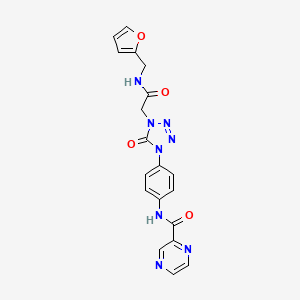
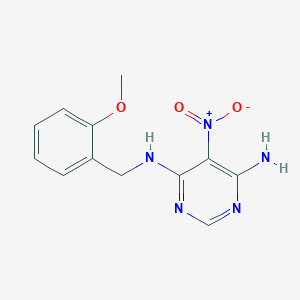
![N-(3-chlorophenyl)-2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanamide](/img/structure/B2600588.png)
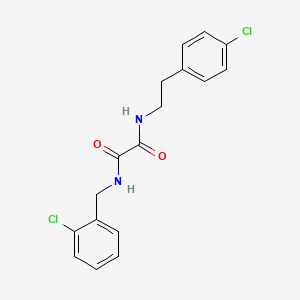
![8-(3-hydroxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600591.png)
![N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2600592.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2600594.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2600595.png)
![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
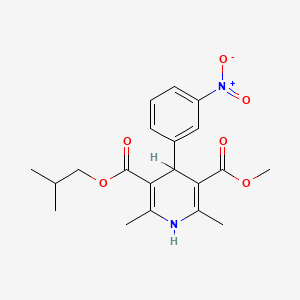
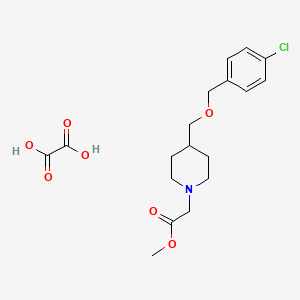
![(Z)-2-(furan-2-ylmethylene)-8-(p-tolyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2600603.png)
